molecular formula C9H6BrFO B13246692 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol

3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B13246692
M. Wt: 229.05 g/mol
InChI Key: LXFPKVXAEMGWIM-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrFO It is a derivative of phenylpropynol, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzaldehyde.

    Alkyne Formation: The aldehyde undergoes a propargylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding propargyl alcohol derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane or alkene.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-one.

    Reduction: Formation of 3-(4-Bromo-3-fluorophenyl)prop-2-ene-1-ol.

    Substitution: Formation of 3-(4-Amino-3-fluorophenyl)prop-2-yn-1-ol or 3-(4-Mercapto-3-fluorophenyl)prop-2-yn-1-ol.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)prop-2-yn-1-ol
  • 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol
  • 3-(3-Fluorophenyl)prop-2-yn-1-ol

Uniqueness

3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2

InChI Key

LXFPKVXAEMGWIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CCO)F)Br

Origin of Product

United States

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